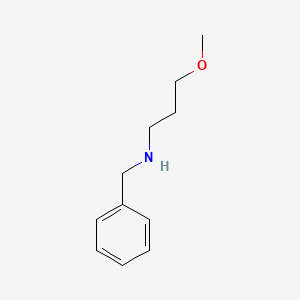

N-benzyl-3-methoxypropan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-3-methoxypropan-1-amine is a compound with the molecular formula C11H17NO . It is a derivative of 3-methoxypropan-1-amine .

Molecular Structure Analysis

The molecular structure of N-benzyl-3-methoxypropan-1-amine consists of a benzyl group (C6H5CH2-) attached to the nitrogen atom of 3-methoxypropan-1-amine . The molecular weight is 179.26 g/mol .科学的研究の応用

Pharmaceutical Synthesis

N-benzyl-3-methoxypropan-1-amine: is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). It’s particularly useful in the production of N-benzyl cyclo-tertiary amines , which are foundational components for drugs like donepezil and trimetazidine . These compounds are essential for treating conditions such as Alzheimer’s disease and angina, respectively.

Enzyme Engineering

The compound has been instrumental in the field of enzyme engineering. Researchers have used it to enhance the activity and selectivity of Mesorhizobium imine reductase (Mes IRED), which is crucial for the green synthesis of N-benzyl cyclo-tertiary amines . This advancement in biocatalysis is significant for developing more sustainable pharmaceutical manufacturing processes.

Azo Dye Synthesis

In the dye industry, N-benzyl-3-methoxypropan-1-amine is used to create azo dye derivatives with heterocyclic scaffolds . These dyes have a wide range of applications, from textiles to biological staining, and the compound’s versatility allows for the tuning of dye properties such as solubility and color intensity.

Whole-Cell Biocatalysis

The compound plays a role in whole-cell biocatalysis, where it’s used in conjunction with recombinant E. coli expressing Mes IRED and glucose dehydrogenase (GDH). This approach has led to high conversion rates for the synthesis of N-benzyl cyclo-tertiary amines , showcasing its potential for large-scale industrial applications .

Rational Design of Enzymes

N-benzyl-3-methoxypropan-1-amine: is also a subject of study in the rational design of enzymes. By understanding its interactions with enzymes like Mes IRED, scientists can design more efficient enzymes for a variety of chemical transformations, which is pivotal for drug development and other chemical industries .

Drug Discovery and Development

The compound’s role in the synthesis of APIs makes it a critical player in drug discovery and development. Its use in creating building blocks for pharmaceuticals aids in the discovery of new treatments and the improvement of existing medications .

Safety and Hazards

特性

IUPAC Name |

N-benzyl-3-methoxypropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-13-9-5-8-12-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHCMZJAEZLRSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408348 |

Source

|

| Record name | N-benzyl-3-methoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32857-21-9 |

Source

|

| Record name | N-benzyl-3-methoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)